![molecular formula C21H23N3O3S B2358625 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260930-27-5](/img/no-structure.png)

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

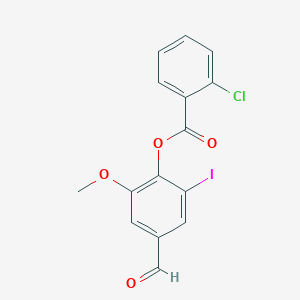

The compound contains a 3,4-dihydroquinolin-1(2H)-yl group, a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, and a 2-methylpropyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, 3,4-dihydroquinolin-1(2H)-yl derivatives can be synthesized using the Castagnoli–Cushman reaction .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

The compound's structure suggests it could play a role in the synthesis of new chemical entities. For example, the synthesis of quinolinone derivatives has been explored for their antioxidant properties in lubricating greases, showing how structural modifications can impact chemical functionality and application (Hussein, Ismail, & El-Adly, 2016). Additionally, cyclization reactions involving similar structures have led to the synthesis of pyrimidine-annulated heterocycles, highlighting the versatility of such compounds in creating complex heterocyclic systems (Majumdar & Mukhopadhyay, 2003).

Antimicrobial and Antitumor Agents

Compounds with related structures have shown potential as antimicrobial and antitumor agents. For instance, derivatives of dihydroquinolines have been evaluated for their inhibitory activity against bacterial dihydrofolate reductase, indicating potential applications in the development of new antibiotics (Johnson et al., 1989). Furthermore, substituted naphthalimides, a class of compounds with structural similarities, have been studied for their anticancer activities, demonstrating the potential of such molecules in therapeutic applications (Mukherjee et al., 2010).

Materials Science

The synthesis of new materials with unique electronic properties is another application area. For example, the development of novel electron-accepting polymers for all-polymer solar cells involves the use of compounds with similar structural motifs, indicating the relevance of such molecules in advancing materials science (Jung et al., 2014).

Biochemical Applications

The compound's structure suggests potential for biochemical applications, such as the development of fluorescent chemosensors for the detection of metal ions, demonstrating the intersection of organic chemistry with biochemistry and environmental sensing (Jang et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoacetic acid followed by reduction and cyclization.", "Starting Materials": [ "3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoacetic acid", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is dissolved in acetic acid and reacted with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoacetic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate is then reduced using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: The alcohol is then cyclized using hydrochloric acid to form the final product, 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

1260930-27-5 |

Molekularformel |

C21H23N3O3S |

Molekulargewicht |

397.49 |

IUPAC-Name |

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H23N3O3S/c1-14(2)12-24-20(26)19-17(9-11-28-19)23(21(24)27)13-18(25)22-10-5-7-15-6-3-4-8-16(15)22/h3-4,6,8-9,11,14H,5,7,10,12-13H2,1-2H3 |

InChI-Schlüssel |

UPMXKPGOEVLSEF-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)

![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)

![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)

![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)